5-(Thiophen-2-yl)oxazol-2-amine
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Overview
Description
5-(Thiophen-2-yl)oxazol-2-amine is a heterocyclic compound that contains both a thiophene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid with an amine and a suitable dehydrating agent to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or oxazole rings .
Scientific Research Applications
5-(Thiophen-2-yl)oxazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)isoxazol-3-amine: Similar structure but with an isoxazole ring instead of an oxazole ring.
2-(Thiophen-2-yl)oxazole: Lacks the amine group, leading to different reactivity and applications.
Uniqueness
5-(Thiophen-2-yl)oxazol-2-amine is unique due to its combination of a thiophene ring and an oxazole ring with an amine group. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in chemistry, biology, and materials science .
Properties
Molecular Formula |
C7H6N2OS |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
5-thiophen-2-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H2,8,9) |
InChI Key |
RAFXYWKBCPDIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
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